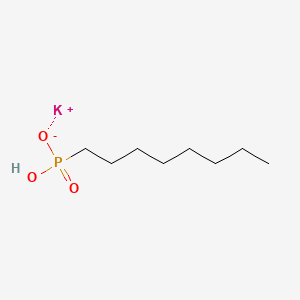

Potassium hydrogen octylphosphonate

Description

Overview of Organophosphonates in Contemporary Chemical Research

Organophosphorus chemistry is a vast and continually expanding field of organic chemistry. longdom.org These compounds, characterized by a phosphorus-carbon bond, are integral to numerous scientific and industrial domains, including medicinal, pharmaceutical, and agricultural chemistry. longdom.org The versatility of organophosphorus compounds stems from phosphorus's ability to exist in various oxidation states and coordination environments. longdom.orgwikipedia.org Organophosphonates, a specific class of organophosphorus compounds containing a C-PO(OH)₂ or C-PO(OR)₂ group, are noted for their role as insecticides, herbicides, and even chemical warfare agents. wikipedia.orgnih.gov However, their applications extend far beyond this, encompassing roles as ligands in asymmetric catalysis and as building blocks for novel materials. longdom.org The inherent physical and biological characteristics of organophosphonates have established them as a distinct and adaptable family of chemicals in modern synthetic chemistry. longdom.org

The Significance of Octylphosphonate Derivatives in Material Science and Coordination Chemistry

Octylphosphonate derivatives, as part of the larger family of alkylphosphonates, are significant in both material science and coordination chemistry. In material science, long-chain alkylphosphonates are used to create layered inorganic-organic hybrid materials. rsc.org These materials often feature a structure where inorganic layers, formed by metal ions bridged by phosphonate (B1237965) groups, are separated by the pendant organic moieties—in this case, the octyl chains. rsc.org This creates alternating hydrophilic (the inorganic layer) and hydrophobic (the organic layer) regions, a key feature of zirconium alkylphosphonates, for example. rsc.org

In coordination chemistry, the phosphonate group (R-PO₃²⁻) is a versatile ligand capable of binding to metal ions in various ways. researchgate.net The oxygen atoms of the phosphonate group can coordinate to one or more metal centers, leading to the formation of mononuclear complexes, coordination polymers, or extended three-dimensional frameworks. researchgate.netrsc.org The nature of the organic group (the octyl chain) can influence the dimensionality and properties of the resulting metal-organic structure, affecting its packing and solubility. The use of n-octylphosphonate derivatives has been noted in the synthesis of intermediates for transition state analogues in enzymatic studies. nih.gov

Hierarchical Structural Features and Reactivity of Potassium Hydrogen Octylphosphonate

While a detailed crystal structure of this compound (KHOP) is not extensively documented in publicly available literature, its structural features can be inferred from well-studied analogous compounds, such as potassium hydrogen phthalate (B1215562) (KHP) and various metal phosphonates. rsc.orgcore.ac.ukresearchgate.net The compound is an acidic salt, consisting of a potassium cation (K⁺) and a hydrogen octylphosphonate anion (C₈H₁₇PO₃H⁻).

The structure is expected to be a layered, two-dimensional coordination polymer. core.ac.ukresearchgate.net Key features would include:

Layered Architecture : Similar to other metal phosphonates, KHOP likely forms a layered structure. rsc.org The hydrophilic layers would consist of potassium ions and the phosphonate head groups (-PO₃H⁻), while the hydrophobic regions would be composed of the interdigitating n-octyl chains. rsc.org

Potassium Ion Coordination : The potassium ion is expected to be coordinated by multiple oxygen atoms from the phosphonate groups of neighboring anions. researchgate.netnih.gov In analogous structures like KHP, the potassium ion can be seven-coordinate, bonded to oxygen atoms from both the carboxylate and carbonyl groups. researchgate.net In KHOP, the K⁺ ion would likely be coordinated by the oxygen atoms of the P=O and P-O⁻ moieties.

Hydrogen Bonding : A crucial feature is the strong hydrogen bond between the hydrogen octylphosphonate anions, forming a P-O-H···O-P linkage. This is analogous to the O-H···O hydrogen bond that forms dimers or chains in potassium hydrogen carboxylates. nih.gov This interaction plays a significant role in organizing the supramolecular structure.

Reactivity : As an acidic salt, the reactivity of KHOP is dominated by the phosphonic acid group and the potassium cation. The acidic proton can be neutralized by a base. The potassium ion can potentially undergo ion-exchange reactions. mdpi.com The compound serves as a precursor, where the hydrogen phosphonate ligand can be used in the synthesis of more complex metal-organic frameworks.

Table 1: Anticipated Structural Characteristics of this compound

| Feature | Description |

| General Structure | Acidic salt forming a layered, inorganic-organic hybrid material. |

| Inorganic Layer | Composed of potassium ions (K⁺) and phosphonate head groups (-PO₃H⁻). |

| Organic Layer | Composed of interdigitating n-octyl (C₈H₁₇) hydrocarbon chains. |

| K⁺ Coordination | Expected to be coordinated by multiple oxygen atoms from neighboring phosphonate groups. |

| Key Interaction | Strong intermolecular hydrogen bonding (P-O-H···O-P) between anions. |

Contextualizing this compound within Emerging Technologies

The specific structural attributes of this compound position it as a compound of interest for several emerging technologies, primarily within the realm of materials science. The ability of long-chain alkylphosphonates to form well-ordered, self-assembled layers on various substrates is a key driver of their utility.

Metal phosphonate hybrid materials, in general, are being explored for a wide range of applications due to the ability to combine the properties of both the inorganic and organic components. rsc.org These applications include adsorption, separation, catalysis, and energy storage. rsc.org The hierarchical structure of compounds like KHOP, with its alternating hydrophilic and hydrophobic domains, makes it a candidate for creating functional surfaces with tailored wettability. Such materials could be used for creating water-repellent coatings or membranes for separation processes.

Furthermore, the phosphonate group is known to bind strongly to metal oxide surfaces. This allows for the formation of self-assembled monolayers (SAMs) of octylphosphonic acid (the parent acid of KHOP) on surfaces like titanium dioxide, alumina, or silica. These SAMs can be used to modify the surface properties of materials, for instance, to improve adhesion, provide corrosion resistance, or to act as a dielectric layer in electronic components. KHOP could serve as a water-soluble, stable source of the hydrogen octylphosphonate anion for creating such functionalized surfaces under specific processing conditions.

Properties

CAS No. |

58840-33-8 |

|---|---|

Molecular Formula |

C8H18KO3P |

Molecular Weight |

232.30 g/mol |

IUPAC Name |

potassium;hydroxy(octyl)phosphinate |

InChI |

InChI=1S/C8H19O3P.K/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |

InChI Key |

BBANRGOZFMBHBD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCP(=O)(O)[O-].[K+] |

Origin of Product |

United States |

Supramolecular Organization and Self Assembly of Octylphosphonate Systems

Formation of Hydrogen-Bonded Networks Involving Potassium Hydrogen Octylphosphonate

At the heart of the supramolecular chemistry of this compound lies the directional and specific nature of hydrogen bonding. The phosphonate (B1237965) group (-PO(OH)O⁻K⁺) is a versatile hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (from the P-OH group) and a multiple hydrogen bond acceptor (via the P=O and P-O⁻ groups). This dual capacity facilitates the formation of extensive and robust hydrogen-bonded networks, which are fundamental to the structure and stability of its assemblies in both the solid state and in solution.

In the solid state, it is anticipated that this compound molecules arrange in a manner that maximizes hydrogen bonding interactions. This typically leads to the formation of layered or polymeric structures. The P-OH group of one molecule can form a strong hydrogen bond with the P=O or P-O⁻ group of a neighboring molecule. This interaction is a key driver in the formation of chains or sheets of phosphonate headgroups. The potassium ions (K⁺) play a crucial role in these networks, coordinating to the oxygen atoms of the phosphonate groups and balancing the charge. This coordination is not merely electrostatic; it influences the geometry of the hydrogen-bonded network. Studies on related systems, such as potassium hydrogen malonate and potassium hydrogen phthalate (B1215562), reveal that the potassium ion coordination can lead to the formation of complex, three-dimensional structures where the cation links the hydrogen-bonded anionic assemblies. nih.govresearchgate.net The presence of the potassium cation can modulate the strength and geometry of the O-H---O hydrogen bonds within the network. osti.gov

Self-Assembly at Interfaces: Monolayers and Multilayers of Octylphosphonates

The amphiphilic nature of octylphosphonates, possessing a hydrophilic phosphonate headgroup and a hydrophobic octyl tail, makes them ideal candidates for self-assembly at interfaces. This behavior is extensively studied for alkylphosphonic acids, the protonated precursors to this compound, on a variety of oxide surfaces.

When a substrate with a hydroxylated surface (such as metal oxides like aluminum oxide, titanium oxide, or silicon oxide) is exposed to a solution of octylphosphonic acid, the phosphonic acid headgroups readily bind to the surface. nih.govacs.orgnih.gov This process, known as chemisorption, typically results in the formation of a highly ordered, self-assembled monolayer (SAM). The binding to the surface can occur in a bidentate or tridentate fashion, where the phosphorus atom is covalently linked to the surface via P-O-metal bonds. nih.gov This strong covalent linkage provides significant stability to the resulting monolayer.

Once anchored to the surface, the hydrophobic octyl chains extend away from the substrate. Van der Waals interactions between the adjacent alkyl chains drive their close packing, leading to a high degree of order within the monolayer. This ordering is often characterized by the alkyl chains adopting an all-trans conformation, resulting in a dense and well-defined organic film. acs.org The quality and density of these monolayers can be influenced by factors such as the solvent, deposition time, and temperature.

Under certain conditions, the self-assembly process is not limited to a single monolayer. Multilayer formation has been observed for n-octylphosphonic acid on aluminum oxide. acs.org The growth mechanism for these multilayers can be complex, sometimes following a Stranski-Krastanov model where initial layer-by-layer growth is followed by the formation of three-dimensional islands. acs.org The presence of cations, such as potassium, can influence this process by mediating interactions between the phosphonate headgroups in successive layers.

Hierarchical Self-Organization of this compound in Solution and Solid State

The principle of hierarchical self-organization, where primary structures assemble into larger, more complex superstructures, is evident in the behavior of this compound. This process occurs across different length scales, from the molecular to the macroscopic.

In solution, particularly in non-polar solvents, the amphiphilic nature of this compound can lead to the formation of reverse micelles. In these aggregates, the polar phosphonate headgroups and potassium ions form a core, which is shielded from the non-polar environment by the outward-extending octyl chains. The size and shape of these micelles can be influenced by the concentration of the solute, the nature of the solvent, and the temperature.

In the solid state, hierarchical organization is manifested in the crystal structure. The primary level of organization is the formation of hydrogen-bonded networks of the phosphonate headgroups, as discussed in section 4.1. These networks, which can be in the form of chains or sheets, represent the first tier of the hierarchy. These primary structures are then further organized into three-dimensional crystals. The packing of the hydrophobic octyl chains plays a crucial role at this stage. The segregation of the polar, hydrogen-bonded phosphonate layers and the non-polar, van der Waals-packed alkyl layers is a common motif in the crystal structures of such amphiphilic salts. This leads to a lamellar or bilayered architecture, which can be considered the secondary level of organization.

Further complexity can arise from the specific arrangement of these layers, potentially leading to different polymorphic forms of the crystal with distinct physical properties. While specific studies on the hierarchical self-organization of this compound are not abundant, the principles observed in related dendron-like molecules and other amphiphilic systems suggest a rich and complex structural landscape. acs.orgrsc.org

Influence of Intermolecular Forces on Supramolecular Architecture

Hydrogen Bonding: As previously detailed, strong, directional hydrogen bonds between the phosphonate headgroups are a primary driving force for self-assembly. These interactions are responsible for the formation of the primary structural motifs. acs.orgacs.org

Van der Waals Forces: These non-directional, weaker forces are crucial for the organization of the hydrophobic octyl chains. The collective effect of these interactions between the long alkyl chains leads to their close packing, maximizing contact and minimizing unfavorable interactions with the polar regions of the structure. This hydrophobic effect is a major contributor to the formation of layered structures and the stability of monolayers on surfaces.

Dipole-Dipole Interactions: The P=O bond in the phosphonate group possesses a significant dipole moment. These dipoles can interact with each other and with the ionic field of the potassium cations, further influencing the orientation and packing of the molecules within the supramolecular assembly. rsc.org

The interplay of these forces is complex. For instance, the coordination of the potassium ion can influence the charge distribution in the phosphonate headgroup, which in turn can affect the strength of the hydrogen bonds. Similarly, the packing constraints imposed by the van der Waals interactions of the alkyl chains can dictate the possible geometries of the hydrogen-bonded networks. It is this intricate balance that determines the final, thermodynamically stable supramolecular architecture.

Directed Assembly for Controlled Nanostructures

The ability of this compound and related alkylphosphonates to self-assemble can be harnessed to create controlled nanostructures with specific morphologies and functionalities. This directed assembly is a cornerstone of bottom-up nanofabrication.

One of the most prominent examples is the use of alkylphosphonates to create functionalized surfaces with tailored properties. By forming self-assembled monolayers on various substrates, the surface properties, such as wettability, biocompatibility, and corrosion resistance, can be precisely controlled. nih.govresearchgate.netnih.gov For instance, a surface coated with an octylphosphonate monolayer will exhibit hydrophobic characteristics due to the exposed octyl chains.

Furthermore, the principles of self-assembly can be extended to create more complex nanostructures. For example, by using templates or by carefully controlling the conditions in solution (e.g., solvent composition, pH, temperature), it is possible to guide the assembly of phosphonate-based molecules into specific morphologies such as nanorods, nanoparticles, or porous frameworks. nih.govresearchgate.netacs.org While research on this compound for these applications is still emerging, studies on related metal phosphonates have demonstrated the feasibility of synthesizing nanoscale objects with controlled shapes and sizes. nih.govx-mol.com

The directed assembly of these molecules also holds promise for the creation of hybrid materials. For instance, phosphonate-coated nanoparticles can be synthesized, where the phosphonate layer provides stability and a means for further functionalization. nih.gov The ability to control the assembly of these fundamental building blocks opens up possibilities for the design and fabrication of advanced materials with applications in catalysis, sensing, and nanotechnology.

Research Applications of Potassium Hydrogen Octylphosphonate in Advanced Materials Science

Perovskite Optoelectronic Devices and Interfacial Engineering

In the realm of perovskite solar cells (PSCs), achieving high efficiency and long-term stability is paramount. Potassium hydrogen octylphosphonate is utilized as a multifunctional additive to enhance the quality of perovskite films, which are central to the performance of these devices. nih.gov The compound's unique structure, featuring a phosphonate (B1237965) group, a potassium ion, and a hydrophobic octyl chain, allows it to simultaneously address issues of defect passivation, crystal growth, ion migration, and environmental stability.

Mechanistic Studies of Defect Passivation by this compound

Polycrystalline perovskite films inherently contain a high density of defects, such as unsaturated coordinated lead ions (Pb²⁺) and lead metal (Pb⁰), which act as non-radiative recombination centers and reduce the open-circuit voltage of the solar cell. nih.gov this compound (KHOP) is introduced into the perovskite precursor solution to mitigate these issues. nih.gov

The phosphonate group (PO₃H⁻) in KHOP acts as a Lewis base and effectively passivates the undercoordinated Pb²⁺ defects by forming strong coordinate bonds. This interaction passivates the Pb²⁺-based defects. nih.gov Furthermore, the coordination of the phosphonate group with lead can also inhibit the formation of detrimental Pb⁰ defects during the film production and operation. nih.gov The presence of the potassium ion (K⁺) also contributes to passivating iodide-based defects, thus achieving a dual passivation of both cation and anion-related defects. nih.gov This comprehensive defect passivation strategy is crucial for minimizing non-radiative recombination losses in perovskite solar cells. nih.govresearchgate.net

Table 1: Defect Types in Perovskite Films and Passivation Mechanism by KHOP

| Defect Type | Origin | Detrimental Effect | Passivation Mechanism by KHOP |

|---|---|---|---|

| Uncoordinated Pb²⁺ | Incomplete crystallization, surface termination | Non-radiative recombination, reduced voltage | The phosphonate group coordinates with Pb²⁺, satisfying its coordination shell. nih.gov |

| Pb⁰ metal | Degradation, excess PbI₂ | Shunting pathways, reduced efficiency | Coordination with the phosphonate group inhibits the reduction of Pb²⁺ to Pb⁰. nih.gov |

Role in Regulating Perovskite Film Growth and Crystallization

The quality of the perovskite crystal structure is a determining factor for device performance. The introduction of this compound into the precursor solution plays a significant role in regulating the film's growth and crystallization process. nih.govnih.gov The coordination between the phosphonate group and lead precursors influences the nucleation and growth kinetics of the perovskite crystals. nih.govresearchgate.net

This regulation helps in the formation of more uniform and higher-quality perovskite films with potentially larger grain sizes and fewer grain boundaries, which are often a source of defects. nih.govbohrium.com By controlling the crystallization process, a more ordered and homogeneous film can be achieved, which is essential for efficient charge transport and extraction in the solar cell. researchgate.net The interaction of additives with perovskite precursors can lead to the formation of intermediate phases that guide the subsequent growth of the desired perovskite structure. nih.gov

Inhibition of Ion Migration and Reduction of Hysteresis in Perovskite Films via Octylphosphonate Coordination

A significant challenge in perovskite solar cells is the phenomenon of current-voltage hysteresis, which leads to an inaccurate determination of the device's power conversion efficiency. pv-magazine.com This hysteresis is largely attributed to the migration of mobile ions, particularly iodide ions (I⁻), within the perovskite lattice under an electric field. nih.govnih.gov

Hydrophobic Functionality for Enhanced Environmental Stability Through Interfacial Interactions

The long-term stability of perovskite solar cells is often compromised by their sensitivity to moisture in the ambient environment. nih.gov The hygroscopic nature of the perovskite materials can lead to their degradation and a rapid decline in device performance.

The octyl (C₈H₁₇) chain in this compound provides a hydrophobic character to the perovskite film's surface. nih.gov This moderately hydrophobic alkyl chain acts as a barrier, repelling water molecules and thereby enhancing the moisture stability of the device. nih.gov The phosphonate group anchors the molecule to the perovskite surface, while the octyl chains orient outwards, creating a hydrophobic interface between the perovskite layer and its surroundings. This strategy of introducing hydrophobic molecules at the interfaces is a well-established method for improving the environmental resilience of perovskite solar cells. researchgate.net

Nanocrystal Surface Chemistry and Stabilization

The properties and performance of nanocrystals, such as semiconductor quantum dots and metal oxide nanocrystals, are highly dependent on their surface chemistry. Ligands that bind to the nanocrystal surface are crucial for providing colloidal stability and for passivating surface defects that can quench luminescence or hinder electronic applications.

Surface Passivation of Semiconductor Quantum Dots and Metal Oxide Nanocrystals

Phosphonic acids, the parent acid class of octylphosphonate, are known to be effective ligands for the surface of various nanocrystals. bohrium.comnih.gov They can provide robust binding to the surface of metal oxide nanocrystals, such as hafnium oxide and iron oxide, offering colloidal stability over a range of pH conditions. nih.govresearchgate.net The phosphonate group can effectively passivate surface trap states on semiconductor quantum dots, which is critical for achieving high quantum yields in luminescent applications and for efficient charge transport in electronic devices. utoronto.cacore.ac.ukrsc.org

The use of potassium salts, such as potassium iodide, has also been shown to be an effective strategy for passivating the surface of lead sulfide (B99878) (PbS) quantum dots, leading to reduced charge recombination and improved device performance in quantum dot photovoltaics. utoronto.ca Similarly, potassium hydroxide (B78521) has been used for ligand stripping and transferring metal oxide nanocrystals into aqueous media. utexas.edu Therefore, this compound, combining a robust phosphonate anchoring group and a potassium counter-ion, represents a promising ligand for the surface passivation and stabilization of a variety of semiconductor and metal oxide nanocrystals.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₈H₁₈KO₃P |

| Lead(II) iodide | PbI₂ |

| Hafnium oxide | HfO₂ |

| Iron oxide | Fe₂O₃ |

| Lead sulfide | PbS |

| Potassium iodide | KI |

Ligand Exchange Strategies for Tailored Nanocrystal Properties

Ligand exchange is a critical strategy in the post-synthetic modification of nanocrystals, such as quantum dots (QDs), to tailor their surface chemistry and, consequently, their physical and chemical properties. In this context, octylphosphonate, derived from this compound, serves as a key surface ligand. The process typically involves replacing native, often bulky and insulating, ligands from the synthesis stage with shorter, more functional molecules like octylphosphonate.

The primary goals of employing octylphosphonate in ligand exchange strategies include:

Enhanced Solubility and Processability: Replacing original hydrophobic ligands with octylphosphonate can alter the nanocrystal's solubility, allowing for dispersion in a wider range of solvents, which is crucial for fabricating thin films and integrating them into various devices.

Improved Electronic Coupling: The long, insulating alkyl chains of as-synthesized ligands can hinder charge transport between nanocrystals. Exchanging them for the shorter octyl chains of octylphosphonate can reduce the inter-particle distance, thereby improving electronic coupling and the performance of devices like solar cells and light-emitting diodes (LEDs).

Passivation of Surface Defects: The phosphonate headgroup can effectively bind to the nanocrystal surface, passivating surface trap states that would otherwise quench luminescence and reduce quantum yield.

A general one-step ligand exchange method can be employed to produce stable and highly photoluminescent water-soluble QD-DNA conjugates from hydrophobic quantum dots. osti.gov This process can be adapted for octylphosphonate ligands. The efficiency of the ligand exchange is influenced by factors such as the ligand-to-nanoparticle molar ratio, pH, and solvent composition. osti.gov For instance, the deprotonation of thiol groups is crucial for their binding to QDs, a principle that also applies to the phosphonate group of octylphosphonate. osti.gov

The success of ligand exchange can be monitored through various analytical techniques. For example, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate the ligand capping of phosphonic acid functionalized core-shell quantum dots. nih.gov

Modulation of Colloidal Stability and Optical Characteristics through Octylphosphonate Ligands

The introduction of octylphosphonate ligands onto the surface of nanocrystals significantly influences their colloidal stability and optical properties. The octyl chain provides steric hindrance, preventing the aggregation of nanocrystals in solution and thus ensuring long-term colloidal stability. nih.gov This is a crucial factor for applications that require stable, monodisperse nanocrystal solutions. The length of the phosphonate ligand's alkyl chain and the solution temperature are key factors in determining the colloidal stability of nanoparticles like TiO2. nih.gov

The optical characteristics of quantum dots are also highly sensitive to their surface chemistry. The binding of octylphosphonate ligands can have several effects:

Quantum Confinement: The electronic coupling between the ligand and the quantum dot can alter the confinement energies of the excitons (electron-hole pairs). nih.gov This can lead to shifts in the absorption and emission spectra of the quantum dots.

Luminescence Quenching/Enhancement: As mentioned earlier, the passivation of surface defects by the phosphonate headgroup can lead to a significant enhancement of the photoluminescence quantum yield (PLQY). Conversely, incomplete or poor ligand coverage can introduce non-radiative recombination pathways, leading to quenching of the fluorescence. nih.gov The optical properties of quantum dots can be fine-tuned post-synthetically, and these modified QDs show enhanced selectivity for binding different ligands. nih.gov

Control of Inter-dot Interactions: In densely packed films, the octylphosphonate ligands mediate the distance between adjacent quantum dots. This spacing is critical in determining the extent of Förster Resonance Energy Transfer (FRET) and other energy transfer processes, which are fundamental to the operation of many optoelectronic devices.

| Property | Effect of Octylphosphonate Ligands | Influencing Factors |

| Colloidal Stability | Enhanced due to steric hindrance from the octyl chains. | Ligand chain length, solution temperature, solvent. nih.gov |

| Optical Band Gap | Can be shifted due to electronic coupling and quantum confinement effects. nih.gov | Ligand-QD orbital overlap, energy resonance. nih.gov |

| Photoluminescence | Can be enhanced through passivation of surface trap states. nih.gov | Ligand coverage density, binding affinity. |

| Inter-particle Spacing | Controlled by the length of the octyl chain. | Ligand packing density on the nanocrystal surface. |

Development of Hybrid Metal-Phosphonate Coordination Networks and Layered Materials

This compound is a precursor for the formation of a diverse class of hybrid inorganic-organic materials known as metal-phosphonate coordination networks. acs.orgcsic.es These materials are constructed from metal ions or clusters linked together by phosphonate groups. researchgate.netresearchgate.net The octyl group of the phosphonate provides the organic component, imparting flexibility and hydrophobicity to the resulting framework.

Metal phosphonates often form layered structures, where inorganic layers of metal-phosphonate are separated by bilayers of the organic groups. rsc.orgrsc.orgias.ac.in The ability to vary both the metal and the organic component allows for the rational design of materials with specific properties. rsc.org Compared to their carboxylate-based counterparts (metal-organic frameworks or MOFs), metal phosphonates often exhibit higher thermal and chemical stability due to the stronger coordination bond between the phosphonate group and the metal center. nih.govacs.orgacs.org

Design Principles for Multifunctional Metal Phosphonate Frameworks

The design of multifunctional metal phosphonate frameworks is guided by several key principles:

Choice of Metal Ion: The coordination geometry and reactivity of the metal ion dictate the dimensionality and topology of the resulting network. uoc.grnih.gov Different metals will lead to different framework structures, from 1D chains to 2D layers and 3D frameworks. nih.gov

Nature of the Organic Linker: The length, rigidity, and functionality of the organic group attached to the phosphonate are critical. In the case of octylphosphonate, the flexible octyl chain can lead to interdigitated or tilted arrangements within the layers, influencing the porosity and accessibility of the framework.

Reaction Conditions: Parameters such as temperature, pH, and solvent can influence the kinetics and thermodynamics of the crystallization process, leading to different polymorphs or structures. researchgate.net Hydrothermal synthesis is a common method for preparing crystalline metal phosphonates. nih.govresearchgate.net

Introduction of Porosity: While many metal phosphonates form dense, layered structures, porosity can be introduced by using pillaring ligands that connect the layers or by employing bulky organic groups that prevent efficient packing. acs.orgacs.org

The ultimate goal is to create materials where the inorganic and organic components work in synergy to produce desired functionalities, such as catalysis, ion exchange, or sensing. nih.govmdpi.com

Synthesis and Structural Characterization of Hybrid Organic-Inorganic Phosphonate Systems

The synthesis of hybrid organic-inorganic phosphonate systems typically involves the reaction of a metal salt with the phosphonic acid (in this case, octylphosphonic acid, which can be generated in situ from this compound) in a suitable solvent, often under hydrothermal conditions. rsc.orgresearchgate.netresearchgate.net

A general synthetic scheme can be represented as: n Mx+ + m R-PO3H2 → Mn(R-PO3)m·(H2O)y + 2m H+

Where M is a metal ion, and R is the octyl group.

The structural characterization of these materials relies on a combination of techniques:

Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise atomic arrangement and connectivity within the crystalline framework. ias.ac.in

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phases present and to determine the interlayer spacing in layered materials. ias.ac.in

Spectroscopic Methods (FT-IR, NMR): Provide information about the coordination environment of the phosphonate group and the presence of organic functional groups.

Thermal Analysis (TGA, DSC): Used to assess the thermal stability of the hybrid material and to study dehydration processes. ias.ac.in

| Synthesis Method | Key Parameters | Typical Product |

| Hydrothermal Synthesis | Temperature, pH, reactant concentrations, use of templates. researchgate.netgoogle.com | Crystalline, often layered, metal phosphonates. rsc.orgresearchgate.net |

| Solvothermal Synthesis | Use of organic solvents, temperature, pressure. | Can yield different polymorphs and structures compared to hydrothermal methods. |

| Room Temperature Synthesis | Slow evaporation or diffusion methods. rsc.org | Can produce single crystals suitable for X-ray diffraction. rsc.org |

Emerging Roles in Other Functional Materials

The unique properties of metal-octylphosphonate materials are leading to their exploration in a variety of emerging applications beyond those already discussed:

Semiconducting Materials: Some metal phosphonate frameworks have been shown to exhibit semiconducting properties. nih.govchemrxiv.org The combination of an inorganic semiconducting component with an organic linker opens up possibilities for creating tunable electronic materials. The first semiconducting phosphonate metal-organic framework, TUB75, demonstrated a narrow bandgap and directional electrical conductivity. nih.gov

Anticorrosion Coatings: Phosphonate-based materials can form protective films on metal surfaces, inhibiting corrosion. acs.orgcsic.es The synergistic effect of metal ions and phosphonates can lead to enhanced inhibitory performance. csic.es

Anode Materials for Lithium-Ion Batteries: The porous and crystalline architecture of some metal-organic frameworks, including iron phosphonates, makes them promising candidates for anode materials in lithium-ion batteries due to their high specific surface area and structural stability. rsc.org

Catalysis: The well-defined and tunable porous structures of metal phosphonate frameworks make them attractive for applications in heterogeneous catalysis. mdpi.com

Proton Conductors: The presence of P-OH groups within the framework can facilitate proton transport, making these materials candidates for use in fuel cell membranes. acs.orgmdpi.com

The versatility of the metal-phosphonate system, combined with the specific properties imparted by the octyl group, ensures that this compound and its derivatives will continue to be a subject of interest in the development of new functional materials.

Mechanistic Investigations and Theoretical Chemistry of Potassium Hydrogen Octylphosphonate

Computational Modeling of Molecular Structure and Electronic Properties (e.g., DFT Calculations)

Theoretical and computational chemistry provides powerful tools for understanding the molecular structure and electronic properties of potassium hydrogen octylphosphonate. Density Functional Theory (DFT) is a predominant method used for such investigations, allowing for the accurate calculation of molecular geometries, vibrational frequencies, and electronic characteristics. nih.govscispace.com

In a typical DFT study, the initial geometry of the hydrogen octylphosphonate anion and its potassium salt would be optimized using a functional like B3LYP with a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), to find the lowest energy conformation. nih.govdntb.gov.ua These calculations would reveal key structural parameters, including bond lengths and angles within the octyl chain and the phosphonate (B1237965) headgroup. For the hydrogen phosphonate group (-PO3H⁻), calculations would elucidate the P-O and P=O bond distances and the geometry of the P-O-H linkage.

The electronic properties are explored through analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of the molecule; a larger gap suggests higher stability and lower reactivity. scispace.com For the hydrogen octylphosphonate anion, the HOMO is typically localized on the negatively charged oxygen atoms of the phosphonate group, while the LUMO may be distributed across the P=O bond and adjacent atoms.

Molecular Electrostatic Potential (MESP) maps are also generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. scispace.com In the hydrogen octylphosphonate anion, MESP analysis would show negative potential (nucleophilic regions) around the oxygen atoms of the phosphonate group and positive potential (electrophilic regions) around the acidic hydrogen.

Interactive Data Table: Calculated Properties of a Model Phosphonate System

| Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -9.0 to -7.0 eV | B3LYP/6-311++G(d,p) | Indicates electron-donating capability, localized on phosphonate oxygens. |

| LUMO Energy | -1.0 to 1.0 eV | B3LYP/6-311++G(d,p) | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.0 to 10.0 eV | B3LYP/6-311++G(d,p) | Reflects chemical stability and reactivity. scispace.com |

| P=O Bond Length | ~1.48 Å | B3LYP/6-31G(d,p) | Shorter than P-O(H) bond, indicating double bond character. |

| P-OH Bond Length | ~1.56 Å | B3LYP/6-31G(d,p) | Typical single bond length in phosphonic acids. |

| Dipole Moment | 3.0 to 5.0 D | B3LYP/6-311++G(d,p) | Quantifies the overall polarity of the molecule. |

Theoretical Understanding of Intermolecular Interactions and Hydrogen Bonding Dynamics

The condensed-phase behavior of this compound is governed by a network of intermolecular interactions, with hydrogen bonding and ionic forces playing dominant roles. The hydrogen octylphosphonate anion features both a hydrogen bond donor (the P-O-H group) and multiple hydrogen bond acceptors (the P=O and P-O⁻ oxygens). youtube.comyoutube.com

Theoretical studies, often employing molecular dynamics (MD) simulations or DFT calculations on molecular clusters, can provide deep insights into these interactions. researchgate.net In the solid state or in concentrated solutions, the hydrogen phosphonate groups can form strong, directional hydrogen bonds with neighboring anions. researchgate.net These interactions are crucial in determining the crystal packing and the formation of aggregated structures. A common motif involves the formation of cyclic structures where two anions are linked by a pair of P-O-H···O=P hydrogen bonds. rsc.org

MD simulations can be used to study the dynamic nature of these hydrogen bonds in solution. researchgate.net These simulations track the positions of atoms over time, revealing the formation and breaking of hydrogen bonds and the lifetimes of specific interaction motifs. The presence of the potassium cation introduces strong ion-dipole interactions with the phosphonate headgroup and with solvent molecules (if present). youtube.com The interplay between K⁺···⁻O3PH-R ionic interactions and R-PO3H⁻···⁻O3PH-R hydrogen bonding dictates the local structure and dynamics of the system. researchgate.net

Interactive Data Table: Characteristics of Hydrogen Bonds in Phosphonate Systems

| Interaction Type | Typical Distance (H···A) | Typical Energy | Significance |

| P-O-H···O=P | 1.6 - 1.9 Å | 5 - 15 kcal/mol | Primary interaction for dimerization and chain formation. researchgate.net |

| P-O-H···O⁻-P | 1.5 - 1.8 Å | 10 - 25 kcal/mol | Strong, charge-assisted hydrogen bond. |

| C-H···O=P | 2.2 - 2.8 Å | 1 - 3 kcal/mol | Weaker interactions contributing to overall packing and stability. |

| Ion-Dipole (K⁺···O) | 2.6 - 2.9 Å | > 20 kcal/mol | Strong electrostatic interaction governing ion association. youtube.com |

Simulation of Ligand-Metal Coordination and Interface Interactions

The octylphosphonate anion is an effective ligand for coordinating to metal ions and surfaces, a property extensively studied through simulations of self-assembled monolayers (SAMs) on metal oxides. nih.gov While the potassium ion in the title compound is typically considered to have primarily ionic interactions, the phosphonate headgroup readily forms strong coordinate bonds with a wide range of other metals, particularly on surfaces like titanium, aluminum, zirconium, and iron oxides. acs.orgnih.govresearchgate.net

Simulations, including both DFT and classical molecular dynamics, are used to model the adsorption geometry and binding energy of alkylphosphonates on these surfaces. These studies consistently show that the phosphonate group can adopt several binding modes, including monodentate, bidentate, and tridentate coordination. researchgate.net The bidentate bridging mode, where two phosphonate oxygens bind to two adjacent surface metal atoms, is frequently identified as a particularly stable configuration, leading to the formation of robust metal-O-P bonds. researchgate.net

DFT calculations can predict the most favorable binding sites on a given crystal facet and determine the adsorption energy, which quantifies the strength of the ligand-surface interaction. These calculations also provide insights into the electronic structure of the interface, such as charge transfer between the molecule and the substrate, which is crucial for applications in electronics and corrosion inhibition. nih.gov

Elucidation of Reaction Pathways and Catalytic Mechanisms Involving Octylphosphonates

While this compound itself is not typically viewed as a catalyst, the octylphosphonate ligand can play a crucial role when incorporated into transition metal complexes, influencing their catalytic activity. rsc.org Theoretical chemistry is instrumental in elucidating the complex reaction pathways and mechanisms of such catalytic systems.

Phosphorus-based ligands are central to many areas of catalysis. epa.gov In a catalytic cycle, a phosphonate ligand can influence the steric and electronic environment of the metal center. DFT calculations can be used to map the potential energy surface of a catalytic reaction, identifying the structures of reactants, transition states, intermediates, and products. rsc.org

For example, in a hypothetical hydrogenation reaction catalyzed by a palladium-octylphosphonate complex, DFT could be used to:

Model the active catalyst: Determine the structure of the active species, which may involve coordination of the reactant molecule to the metal center.

Investigate key steps: Calculate the activation barriers for elementary steps such as oxidative addition, migratory insertion, and reductive elimination. A crucial step in many dehydrogenation/hydrogenation cycles is β-hydride elimination, and mechanisms like ligand-to-ligand hydrogen transfer (LLHT) can be explored computationally. rsc.org

Understand ligand effects: Compare the reaction pathways with different ancillary ligands to understand how the octylphosphonate specifically influences reaction rates and selectivity. The electron-donating properties of the phosphonate can modulate the reactivity of the metal center. nih.gov

The presence of the acidic proton in the hydrogen phosphonate group could also enable bifunctional catalysis, where the ligand itself participates in the reaction by acting as a proton shuttle. rsc.org Computational modeling can trace the path of the proton throughout the catalytic cycle, revealing its role in stabilizing transition states and facilitating bond-breaking and bond-forming events.

Dynamics of Self-Assembly and Supramolecular Complex Formation

The amphiphilic nature of the octylphosphonate anion—a polar, hydrophilic phosphonate headgroup attached to a nonpolar, hydrophobic octyl tail—is a powerful driver for self-assembly into ordered supramolecular structures. rsc.org This process is critical for forming structures like micelles, vesicles, and highly ordered self-assembled monolayers (SAMs). acs.orgnih.gov

Molecular dynamics (MD) simulations are the primary tool for studying the dynamics of these self-assembly processes, as they can model the collective behavior of thousands of molecules over time. Starting from a random distribution of octylphosphonate anions and potassium cations in an aqueous solution, MD simulations can show the spontaneous aggregation of the molecules. The hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic phosphonate headgroups remain exposed to the aqueous environment, leading to the formation of spherical or cylindrical micelles.

The formation of supramolecular structures is often a cooperative process, driven by a combination of non-covalent interactions. nih.govnih.gov These include:

Hydrophobic Effect: The primary driving force for aggregation in water.

Hydrogen Bonding: Interactions between P-O-H and P=O groups of adjacent headgroups can lead to the formation of stable, ordered networks. nih.govresearchgate.net

Ionic Interactions: The electrostatic attraction between the negatively charged phosphonate headgroups and the potassium counterions helps to screen repulsion and stabilize the aggregated structure.

Van der Waals Forces: Attractive forces between the octyl chains contribute significantly to the stability of the hydrophobic core.

In the context of catalysis, self-assembly can lead to the formation of micellar nanoreactors, where the catalytic complexes are encapsulated within the hydrophobic core, potentially enhancing reaction rates and altering selectivity. The formation of these complex, self-organized systems, sometimes referred to as supramolecular polymers, can be directed by combining host-guest chemistry with metal coordination. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Potassium Hydrogen Octylphosphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and dynamics of chemical compounds. For a molecule like potassium hydrogen octylphosphonate, a combination of ¹H, ³¹P, and solid-state NMR techniques would provide a comprehensive understanding of its structure, from the local environment of individual atoms to its supramolecular organization.

¹H NMR for Proton Environments and Intermolecular Interactions

¹H NMR spectroscopy would be instrumental in mapping the proton environments within the octyl chain and identifying intermolecular interactions. The spectrum would be expected to show distinct signals for the different methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group of the octyl chain. The chemical shifts of the protons closest to the phosphonate (B1237965) group would be the most deshielded due to the electron-withdrawing effect of the phosphorus atom.

Intermolecular interactions, particularly hydrogen bonding involving the P-O-H proton, would be observable. The chemical shift of this proton would be highly dependent on the solvent and concentration, providing insights into the extent of hydrogen bonding in solution.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ | ~0.9 | Triplet | Terminal methyl group of the octyl chain. |

| -(CH₂)₅- | ~1.2-1.4 | Multiplet | Overlapping signals from the central methylene groups. |

| -CH₂-CH₂-P | ~1.6 | Multiplet | Methylene group beta to the phosphorus atom. |

| -CH₂-P | ~1.8 | Multiplet | Methylene group alpha to the phosphorus atom, showing coupling to ³¹P. |

| P-O-H | Variable | Broad Singlet | Chemical shift is sensitive to solvent and concentration. |

³¹P NMR for Phosphorus Chemical Environments and Binding Modes

³¹P NMR spectroscopy provides direct information about the chemical environment of the phosphorus atom. In this compound, a single resonance would be expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this signal would be characteristic of a phosphonate monoester. The presence of a single peak would indicate the purity of the sample.

Proton-coupled ³¹P NMR would show splitting of the phosphorus signal due to coupling with the adjacent methylene protons and the acidic proton, providing further structural confirmation. The magnitude of the one-bond P-H coupling constant (¹JPH) for the acidic proton would offer insights into the hybridization and bonding character of the P-H bond.

Hypothetical ³¹P NMR Data for this compound

| Parameter | Hypothetical Value | Information Gained |

| Chemical Shift (δ) | ~20 - 30 ppm | Characteristic for an alkylphosphonate. |

| Coupling Constant (¹JP-H) | ~500 - 700 Hz | Confirms the direct bond between phosphorus and the acidic proton. |

Solid-State NMR Techniques for Supramolecular Structures

Solid-state NMR (ssNMR) would be crucial for understanding the supramolecular arrangement of this compound in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signal of the less abundant ³¹P and ¹³C nuclei.

³¹P ssNMR could reveal the presence of different crystallographic sites if multiple peaks are observed. Furthermore, techniques like ¹H-³¹P Heteronuclear Correlation (HETCOR) ssNMR could probe the spatial proximity between specific protons and the phosphorus atom, helping to elucidate the packing and hydrogen bonding network in the crystal lattice.

X-ray Based Characterization Techniques

X-ray based techniques are indispensable for determining the atomic-level structure and surface composition of materials. For this compound, single crystal X-ray diffraction and X-ray photoelectron spectroscopy would provide definitive structural and compositional information.

Single Crystal X-ray Diffraction for Crystal Structure Determination

The data would reveal how the potassium ions, hydrogen octylphosphonate anions, and any co-crystallized solvent molecules are arranged in the crystal lattice. It would definitively map out the hydrogen bonding network and any other non-covalent interactions that govern the supramolecular assembly.

Hypothetical Crystal Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Z | 4 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Binding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that would be used to analyze the elemental composition and chemical states of the atoms on the surface of a this compound sample. letopharm.comchemnet.comchemical-suppliers.euhuji.ac.ilresearchgate.net The XPS survey spectrum would show peaks corresponding to potassium (K), phosphorus (P), oxygen (O), and carbon (C).

High-resolution XPS spectra of the K 2p, P 2p, O 1s, and C 1s regions would provide detailed information about the chemical environment. For instance, the O 1s spectrum could be deconvoluted into components representing P=O, P-O-H, and P-O-K linkages. The P 2p spectrum would confirm the +5 oxidation state of the phosphorus atom.

Hypothetical XPS Binding Energies for this compound

| Element/Orbital | Hypothetical Binding Energy (eV) | Inferred Chemical State |

| K 2p₃/₂ | ~292.8 | Potassium ion (K⁺) |

| P 2p | ~133.5 | Phosphonate (P⁵⁺) |

| O 1s | ~531.0 | P=O and P-O-H/P-O-K |

| C 1s | ~285.0 | C-C and C-H in the octyl chain |

Emerging Research Frontiers and Future Directions for Potassium Hydrogen Octylphosphonate

The field of materials science is continuously evolving, with researchers actively exploring novel compounds and their potential applications. Potassium hydrogen octylphosphonate stands at the cusp of significant advancements, driven by emerging research frontiers that promise to unlock its full potential. These future directions range from the fundamental principles of material design to the integration of cutting-edge computational tools and the exploration of its role in biological systems.

Q & A

Q. How can researchers synthesize potassium hydrogen octylphosphonate and characterize its structural properties?

Methodological Answer:

- Synthesis : Use phosphonic acid precursors (e.g., octylphosphonic acid) reacted with potassium hydroxide under controlled stoichiometry. Monitor pH to ensure mono-deprotonation (hydrogen octylphosphonate formation). Purify via recrystallization or solvent extraction .

- Characterization : Employ nuclear magnetic resonance (NMR) for proton and phosphorus environments, Fourier-transform infrared spectroscopy (FT-IR) for P–O and P=O bond identification, and mass spectrometry for molecular weight confirmation. X-ray diffraction (XRD) can resolve crystal structure if single crystals are obtainable .

Q. What experimental conditions ensure the stability of this compound in colloidal systems?

Methodological Answer:

- Stability : Maintain inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation. Use aprotic solvents (e.g., toluene, hexane) to avoid hydrolysis. Monitor colloidal stability via dynamic light scattering (DLS) and zeta potential measurements. Stability is enhanced by strong Pb–O–P bonding in perovskite nanocrystal systems .

- Storage : Store in anhydrous conditions at 4°C, sealed with desiccants to prevent moisture absorption .

Q. What role does this compound play as a ligand in nanocrystal synthesis?

Methodological Answer:

- Ligand Function : Acts as a surface passivator via strong P–O− binding to metal ions (e.g., Pb²⁺ in perovskites). This reduces surface defects, enhancing photoluminescence quantum yield (PLQY). Its octyl chain provides steric stabilization, preventing aggregation .

- Optimization : Adjust ligand-to-precursor ratios to balance colloidal stability and charge transport properties. Excessive ligand amounts may insulate nanocrystals, reducing conductivity .

Advanced Research Questions

Q. How do hydrogen-bonded networks of octylphosphonate ligands influence the growth kinetics of perovskite nanocrystals?

Methodological Answer:

- Mechanism : Hydrogen bonding between adjacent octylphosphonate chains forms a rigid network around PbBr₂ precursors, slowing cesium ion incorporation and yielding smaller nanocrystals (4–15 nm). This contrasts with carboxylic acid ligands (e.g., oleic acid), which allow faster growth .

- Kinetic Analysis : Use in situ UV-Vis spectroscopy to monitor nucleation rates. Compare growth trajectories under varying ligand concentrations and temperatures .

Q. How can researchers resolve contradictions in reported photoluminescence (PL) lifetimes for octylphosphonate-passivated nanocrystals?

Methodological Answer:

- Data Discrepancies : Variations arise from differences in ligand coverage, surface defect density, or measurement techniques (time-resolved vs. steady-state PL).

- Resolution : Standardize synthesis protocols (precursor purity, reaction time) and characterize PL under identical conditions (excitation wavelength, temperature). Use transient absorption spectroscopy to distinguish radiative vs. non-radiative recombination pathways .

Q. What strategies optimize the synergistic effects of this compound with secondary ligands (e.g., oleylamine) in hybrid systems?

Methodological Answer:

- Ligand Synergy : Combine octylphosphonate’s strong binding with oleylamine’s solubility-enhancing properties. Optimize molar ratios via design-of-experiments (DoE) to maximize PLQY and stability.

- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to quantify ligand coverage and thermogravimetric analysis (TGA) to assess binding strength .

Q. How can computational modeling predict the interaction between this compound and perovskite surfaces?

Methodological Answer:

- Modeling Approaches : Employ density functional theory (DFT) to calculate binding energies of P–O− with Pb²⁺ sites. Simulate ligand orientation and hydrogen-bonding patterns using molecular dynamics (MD). Validate with experimental FT-IR and XRD data .

Methodological Considerations

Q. What analytical techniques are critical for assessing ligand-nanocrystal binding efficiency?

- Techniques :

- FT-IR : Identify ligand adsorption modes (e.g., monodentate vs. bidentate binding).

- NMR : Detect free vs. bound ligands in solution.

- PL Spectroscopy : Correlate ligand coverage with emission intensity and stability .

Q. How should researchers design experiments to isolate the effects of this compound in multi-ligand systems?

- Experimental Design :

Data Interpretation Challenges

Q. How to address inconsistencies in colloidal stability metrics across studies?

- Standardization : Adopt uniform metrics (e.g., hydrodynamic diameter ±5% over 30 days). Report solvent polarity, temperature, and ligand batch variability. Cross-validate with multiple techniques (DLS, TEM) .

Q. What ethical and methodological safeguards are needed when extrapolating organophosphate class data to this compound?

- Guidelines : Follow toxicological profiling frameworks (e.g., ATSDR) to assess class-specific toxicity. Conduct supplemental literature searches for child-health implications and confirm relevance via structure-activity relationship (SAR) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.